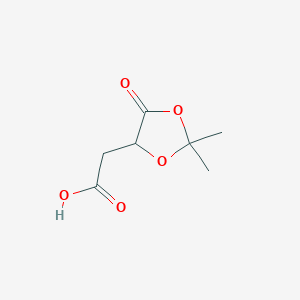

2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

説明

特性

IUPAC Name |

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326823 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114458-03-6 | |

| Record name | 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

This technical guide provides a comprehensive overview of the known physical properties of (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a solid organic compound at room temperature.[1] It is recognized for its role as a starting material in the synthesis of compounds such as (R)-isoserine and certain glucagon receptor antagonists.

Data Presentation: Physical Property Summary

The quantitative physical and chemical properties of (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| CAS Number | 113278-68-5 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 108-112 °C (literature value) | [3] |

| Optical Rotation | [α]²⁰/D = -3.5° (c=1 in chloroform) | |

| Purity/Assay | ≥95% | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.[1] A pure crystalline compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C).[1] Impurities tend to lower and broaden the melting range.[1]

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[1][4] This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[1]

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[1][5]

-

Purity Assessment: A sharp melting range close to the literature value (108-112 °C) indicates high purity.[3]

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules. The measurement is performed using a polarimeter.[6][7]

General Protocol (Polarimetry):

-

Solution Preparation: A solution of (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is prepared at a precise concentration (e.g., 1 g/100 mL, which is c=1) in a suitable solvent, such as chloroform.

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up.[6] A blank measurement is taken using a polarimeter cell filled only with the pure solvent (chloroform) to zero the instrument.[6]

-

Sample Measurement: The polarimeter cell is carefully filled with the prepared sample solution, ensuring no air bubbles are present in the light path.[6][8] The cell is placed in the polarimeter.

-

Data Acquisition: The instrument passes polarized light (typically from a sodium lamp, D-line at 589 nm) through the sample, and the analyzer measures the angle of rotation (α).[7][9] The measurement is typically performed at a controlled temperature (e.g., 20°C).[8]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

Synthesis Workflow

(R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid can be synthesized from (S)-malic acid. The general workflow for this chemical synthesis is depicted below.[10]

Caption: Synthesis workflow for (R)-(−)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid 95 113278-68-5 [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. cdn.pasco.com [cdn.pasco.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid from (S)-malic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral building block, (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, from the readily available starting material, (S)-malic acid. This compound serves as a valuable intermediate in the synthesis of a variety of complex molecules, including phytosiderophores and their analogs.

Core Synthesis Pathway

The primary and most efficient method for the synthesis of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid involves the protection of the hydroxyl and one of the carboxylic acid groups of (S)-malic acid. This is achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane, which acts as both a protecting group reagent and a dehydrating agent. The reaction proceeds via the formation of a cyclic acetal, specifically an acetonide, which also results in the formation of a five-membered dioxolanone ring.

The reaction is catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TsOH). The stereochemistry of the starting material, (S)-malic acid, is retained throughout the synthesis, yielding the enantiomerically pure (S)-enantiomer of the product.[1]

Experimental Workflow

The overall experimental workflow for this synthesis can be broken down into three main stages: reaction setup, reaction execution and monitoring, and product workup and purification.

Figure 1: A generalized workflow for the synthesis of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the title compound.

Materials:

-

(S)-Malic acid

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend (S)-malic acid in anhydrous acetone.

-

To this suspension, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, pour the mixture into dichloromethane.

-

Wash the organic layer sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically a white solid.[1]

-

Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants & Catalyst | ||

| (S)-Malic Acid | Starting Material | [1] |

| 2,2-Dimethoxypropane | Reactant and Dehydrating Agent | [1] |

| p-Toluenesulfonic Acid | Catalyst | [1] |

| Product Characterization | ||

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Appearance | White solid | [1] |

| Optical Rotation [α]D | +7.2° (c 0.93, CHCl₃) | [1] |

| Purity (Assay) | >95% | [2] |

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of chemical transformations based on fundamental organic chemistry principles. The key relationship is the acid-catalyzed protection of a di-functional molecule to yield a specific cyclic derivative.

References

An In-depth Technical Guide to 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid (CAS Number: 113278-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a significant chiral building block in organic synthesis. This document consolidates its chemical and physical properties, outlines its synthesis, and details its applications, with a focus on experimental procedures and data presentation for a scientific audience.

Compound Identification and Properties

(R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a chiral bicyclic compound.[1] It is widely utilized as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, characterization, and reaction planning.

| Property | Value | References |

| CAS Number | 113278-68-5 | [2][4] |

| Molecular Formula | C₇H₁₀O₅ | [2][4] |

| Molecular Weight | 174.15 g/mol | [2][4] |

| Appearance | Off-white solid/powder | [3] |

| Melting Point | 108-112 °C (lit.) or 95-98°C | [2][3] |

| Optical Activity | [α]20/D −3.5° (c = 1 in chloroform) | [2] |

| Purity | Typically ≥95% or ≥97% | [2] |

Structural Information

The structural representation and identifiers are crucial for unambiguous identification and for use in computational chemistry applications.

| Identifier | Value | References |

| SMILES | O=C(O)C[C@H]1OC(C)(C)OC1=O | [2] |

| InChI | 1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | [2] |

| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the verification of the compound's identity and purity.

¹³C NMR Spectrum: A known ¹³C NMR spectrum is available for this compound, which can be used as a reference for sample verification.[5]

Synthesis of (R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

The primary synthetic route to the title compound involves the reaction of (R)-malic acid with an acetone equivalent, typically 2,2-dimethoxypropane, in the presence of an acid catalyst. This method is analogous to the synthesis of its (S)-enantiomer.[1]

Experimental Protocol: Synthesis from (R)-Malic Acid (Analogous to (S)-enantiomer synthesis)

This protocol is adapted from the reported synthesis of the (S)-enantiomer and is expected to yield the desired (R)-enantiomer when starting with (R)-malic acid.

Materials:

-

(R)-Malic acid

-

2,2-dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Appropriate organic solvent (e.g., acetone or a non-polar solvent for azeotropic water removal)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

A solution of (R)-malic acid in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2,2-dimethoxypropane is added to the solution.

-

A catalytic amount of p-TsOH is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by an appropriate technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is quenched with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

Caption: General synthesis workflow for the target compound.

Applications in Organic Synthesis

(R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a valuable chiral starting material for the synthesis of several biologically active molecules.

Synthesis of (R)-Isoserine

This compound serves as a key intermediate in the preparation of (R)-isoserine, which is a component of molecules with potential therapeutic applications, such as glucagon receptor antagonists.[2][3]

Synthesis of Blepharismone and a Pheromone of Blepharisma japonicum

It is also utilized as a starting material in the synthesis of blepharismone and a pheromone associated with the ciliate Blepharisma japonicum.[2][3] Blepharismins are polycyclic quinones found in the pigment granules of this protozoan.[6]

Logical Relationship of Applications

The diagram below illustrates the role of the title compound as a central intermediate in the synthesis of more complex molecules.

Caption: Role as a key synthetic intermediate.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | References |

| Signal Word | Warning | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [2] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [2] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [2] |

Conclusion

(R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a versatile and valuable chiral building block for the synthesis of complex, biologically relevant molecules. Its straightforward preparation from (R)-malic acid and its utility in constructing key stereocenters make it an important tool for synthetic chemists in academia and industry. This guide provides the foundational technical information required for its effective use in a research and development context. Further investigation into detailed spectroscopic analysis and optimization of reaction protocols for its various applications is encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. Mating Pheromone (Gamone 1) in Blepharisma: A Glycoprotein Responsible for Species Diversity in Unicellular Organisms (Alveolata, Ciliophora) [mdpi.com]

- 3. free samples NO.1 factory (R)-(-)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLANE-4-ACETIC ACID, CasNo.113278-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. This chiral molecule serves as a valuable building block in the synthesis of various biologically active compounds.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound with the empirical formula C₇H₁₀O₅.[1] It possesses a dioxolanone ring substituted with two methyl groups and an acetic acid side chain. The presence of a chiral center at the 4-position of the dioxolane ring gives rise to two enantiomers, (R) and (S).

Below is a summary of its key chemical and physical properties:

| Property | Value |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol [1] |

| Appearance | White solid |

| Melting Point | 108-112 °C (for the (R)-enantiomer)[1] |

| Optical Activity | [α]₂₀/D = -3.5° (c=1 in chloroform) for the (R)-enantiomer[1] [α] = +7.2° (c=0.93 in CHCl₃) for the (S)-enantiomer[2] |

| CAS Number | 113278-68-5 ((R)-enantiomer)[1] 73991-95-4 ((S)-enantiomer) |

| SMILES String | CC1(C)O--INVALID-LINK--C(=O)O1 ((R)-enantiomer)[1] |

| InChI Key | IDQOCLIWDMZKBZ-SCSAIBSYSA-N ((R)-enantiomer)[1] |

Synthesis of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

The synthesis of the (S)-enantiomer is well-documented and is achieved through the reaction of (S)-malic acid with 2,2-dimethoxypropane.[2]

Experimental Protocol

This protocol is adapted from the work of Stocksdale, M. G., et al. (2007).[2]

Materials:

-

(S)-malic acid

-

2,2-dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (S)-malic acid in ethyl acetate is prepared.

-

2,2-dimethoxypropane and a catalytic amount of p-TsOH are added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid as a white solid.[2]

Synthesis Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule.

-

Methyl Protons: Two singlets corresponding to the two non-equivalent methyl groups on the dioxolane ring.

-

Acetic Acid Methylene Protons: A multiplet (likely a doublet of doublets) for the two diastereotopic protons of the CH₂ group in the acetic acid side chain.

-

Dioxolane Ring Proton: A multiplet for the proton at the chiral center (C4).

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (around 170-180 ppm) for the ester and carboxylic acid carbonyl carbons.

-

Quaternary Carbon: A signal for the C2 carbon of the dioxolane ring bearing the two methyl groups.

-

Chiral Carbon: A signal for the C4 carbon of the dioxolane ring.

-

Methylene Carbon: A signal for the CH₂ carbon of the acetic acid side chain.

-

Methyl Carbons: Two signals for the two non-equivalent methyl carbons.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 170 - 185 |

| Dioxolane C=O | 170 - 185 |

| C(CH₃)₂ | 90 - 110 |

| CH-COOH | 70 - 80 |

| CH₂-COOH | 30 - 45 |

| C(CH₃)₂ | 20 - 30 |

Note: Predicted chemical shift ranges are based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Alkyl) | 2850 - 3000 |

| C=O stretch (Ester) | 1735 - 1750 |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| C-O stretch | 1000 - 1300 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this molecule would likely show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern is expected to be complex, with characteristic losses of small molecules and radicals.

Predicted Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion.

-

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

-

Cleavage of the acetic acid side chain.

-

Ring-opening fragmentation of the dioxolanone ring.

Crystallographic Data

A single-crystal X-ray diffraction study of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid has been reported, providing precise data on its three-dimensional structure.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.2406 (11) |

| b (Å) | 7.8236 (14) |

| c (Å) | 9.718 (2) |

| β (°) | 94.20 (2) |

| V (ų) | 397.37 (14) |

| Z | 2 |

Data from Stocksdale, M. G., et al. (2007).[2]

Selected Bond Lengths and Angles:

A detailed table of bond lengths and angles can be found in the supplementary information of the cited crystallographic study. Key features include the near-planar conformation of the dioxolanone ring and the equatorial orientation of the methylenecarboxy group.[2]

Biological Activity and Applications

Currently, there is no significant evidence in the scientific literature to suggest that this compound possesses direct biological activity or is involved in specific signaling pathways. Its primary importance in the field of drug development lies in its utility as a versatile chiral starting material for the synthesis of more complex and biologically active molecules.

Its rigid, stereodefined structure makes it an ideal precursor for introducing chirality into a target molecule, which is often crucial for therapeutic efficacy and selectivity.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It may cause skin, eye, and respiratory irritation.[1]

Conclusion

This compound is a well-characterized chiral molecule with significant applications in organic synthesis. This guide has provided a detailed overview of its structure, properties, synthesis, and spectroscopic features. While direct biological activity has not been reported, its role as a key building block for the synthesis of complex chiral molecules underscores its importance for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document focuses on the (S)-enantiomer, which is readily synthesized from the naturally occurring chiral building block, (S)-malic acid.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.50 | s | 3H | CH₃ |

| 1.62 | s | 3H | CH₃ |

| 2.95 | dd | 1H | -CH₂-COOH |

| 3.15 | dd | 1H | -CH₂-COOH |

| 4.80 | t | 1H | -CH- |

| 11.5 (broad) | s | 1H | -COOH |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.[1]

| Chemical Shift (δ) ppm | Assignment |

| 25.8 | CH₃ |

| 26.9 | CH₃ |

| 36.5 | -CH₂-COOH |

| 74.2 | -CH- |

| 111.0 | C(CH₃)₂ |

| 170.5 | -COOH |

| 172.8 | C=O (lactone) |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3500-2500 (broad) | O-H stretch (carboxylic acid) |

| 2990, 2940 | C-H stretch (aliphatic) |

| 1820 | C=O stretch (lactone) |

| 1715 | C=O stretch (carboxylic acid) |

| 1210, 1160 | C-O stretch (ester/lactone) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | 5 | [M+H]⁺ |

| 159 | 40 | [M - CH₃]⁺ |

| 115 | 100 | [M - COOH - CH₃]⁺ |

| 101 | 30 | [M - C₃H₅O₂]⁺ |

| 59 | 60 | [C₃H₇O]⁺ |

| 43 | 85 | [C₂H₃O]⁺ |

Ionization Method: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

Synthesis of (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

This procedure is adapted from the literature for the synthesis from (S)-malic acid.[2]

Materials:

-

(S)-Malic acid

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-malic acid (10.0 g, 74.6 mmol) and 2,2-dimethoxypropane (23.3 g, 224 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).

-

The mixture is stirred at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure using a rotary evaporator to remove excess 2,2-dimethoxypropane and methanol byproduct.

-

The resulting residue is dissolved in ethyl acetate (100 mL) and washed with brine (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield a crude solid.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid as a white crystalline solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Record the FT-IR spectrum using a suitable FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Chiral Purity of 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chiral purity analysis of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid, a key chiral building block in pharmaceutical synthesis. This document outlines common synthetic routes and details robust analytical methodologies for the determination of enantiomeric excess, complete with experimental protocols and data presentation.

Introduction

This compound is a versatile chiral intermediate. Its stereochemical integrity is paramount, as the biological activity of its downstream products often depends on a single enantiomer. The molecule possesses a chiral center at the C4 position of the dioxolane ring. The (S)-enantiomer is commonly synthesized from (S)-malic acid, a readily available starting material from the chiral pool. While syntheses from chiral precursors are designed to yield enantiomerically pure products, rigorous analytical validation is required to quantify the enantiomeric excess (e.e.).

Synthesis of Enantiopure (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

The most common laboratory-scale synthesis involves the protection of the diol functionality of a chiral starting material, followed by cyclization. The synthesis starting from (S)-malic acid is a well-established method.[1]

Reaction Scheme: The reaction of (S)-malic acid with 2,2-dimethoxypropane, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), yields the target molecule.[1]

Figure 1: Synthesis of the (S)-enantiomer from (S)-malic acid.

While this synthesis is reported to produce enantiomerically pure product, this claim is often based on optical rotation, a method that is not sufficiently sensitive for high-purity determination.[1] Chromatographic methods are essential for accurate quantification of chiral purity.

Chiral Purity Analysis: Experimental Protocols

The determination of enantiomeric excess (% e.e.) is critical. The most reliable methods involve chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of the enantiomers can often be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including dioxolane derivatives.[2]

Proposed HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). An acidic additive (e.g., 0.1% trifluoroacetic acid) is typically required for acidic analytes to ensure good peak shape.

-

Elution: Isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Figure 2: Workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC) after Derivatization

Direct GC analysis of carboxylic acids can be challenging due to their polarity and thermal lability. A common and effective strategy is to convert the carboxylic acid to a more volatile and stable ester, such as a methyl or ethyl ester. The resulting chiral esters can then be separated on a chiral GC column.

Proposed GC Protocol:

-

Derivatization (Esterification):

-

Dissolve approximately 5 mg of the sample in 1 mL of methanol.

-

Add a catalyst, such as a few drops of concentrated sulfuric acid or an excess of thionyl chloride.

-

Heat the mixture at reflux for 1-2 hours.

-

Neutralize the reaction, extract the methyl ester with a suitable organic solvent (e.g., diethyl ether), and dry the organic layer.

-

Carefully evaporate the solvent to obtain the crude methyl ester derivative.

-

-

Chiral GC Analysis:

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral Stationary Phase: A cyclodextrin-based capillary column, for example, one coated with a derivative of β-cyclodextrin.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split injection.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 180 °C.

-

Hold at 180 °C for 5 minutes.

-

-

Detector Temperature: 250 °C.

-

Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approx. 1 mg/mL.

-

Figure 3: Workflow for chiral GC analysis via esterification.

Quantitative Data Summary

Accurate determination of chiral purity is essential for quality control and regulatory compliance. The table below presents illustrative data that could be obtained from the analysis of three different batches of synthesized (S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

| Batch ID | Synthesis Method | Analytical Method | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (% e.e.) |

| A-001 | From (S)-Malic Acid | Chiral HPLC | 12.5 | 14.2 | > 99.5% |

| A-002 | From (S)-Malic Acid | Chiral HPLC | 12.6 | 14.3 | 99.2% |

| B-001 | From (S)-Malic Acid | Chiral GC (as methyl ester) | 15.8 | 16.5 | 98.5% |

Note: The data presented in this table is for illustrative purposes only and represents typical results that might be expected from the described analytical methods.

Conclusion

The chiral purity of this compound can be reliably synthesized from commercially available chiral precursors. However, verification of its high enantiomeric purity requires robust analytical techniques. Chiral HPLC on polysaccharide-based columns offers a direct method for enantioseparation, while chiral GC following esterification provides a sensitive alternative. The detailed protocols and workflows provided in this guide serve as a strong foundation for researchers and drug development professionals to establish and validate methods for ensuring the stereochemical quality of this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Solubility of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility and presents detailed, standardized experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction

This compound, a chiral building block derived from malic acid, is a valuable intermediate in the synthesis of various biologically active molecules. Understanding its solubility in organic solvents is critical for its application in synthetic chemistry, particularly for reaction optimization, purification via crystallization, and formulation development. The presence of both a polar carboxylic acid group and a less polar dioxolane ring suggests a nuanced solubility profile across different organic solvents.

This guide summarizes the currently available qualitative solubility data and provides detailed methodologies for the experimental determination of solubility, enabling researchers to generate precise and reliable data for their specific applications.

Solubility Data

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly soluble[1] |

| Ethyl Acetate | Slightly soluble[1] |

| Methanol | Slightly soluble[1] |

It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary for precise measurements. One source indicates that the optical activity of the (R)-enantiomer was measured at a concentration of c=1 in chloroform, suggesting at least this level of solubility.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed protocol for a widely accepted and reliable method for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method. Additionally, an overview of the High-Performance Liquid Chromatography (HPLC) method is provided as a more sensitive alternative.

3.1. Gravimetric Method for Solubility Determination

This method determines solubility by measuring the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[2][3][4]

3.1.1. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials[2]

-

Drying oven

-

Pipettes

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed (tared) evaporation dish.[2][4] This step is crucial to remove any remaining solid microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of the compound (108-112 °C).

-

Continue drying until a constant weight of the residue is achieved.[2][4] This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the evaporation dish with the dried solute.

-

3.1.3. Calculation of Solubility

-

Mass of the solute (m_solute): Final mass of the dish with solute - Tare mass of the dish.

-

Volume of the solvent (V_solvent): The volume of the filtrate collected.

-

Solubility (S): S = m_solute / V_solvent (commonly expressed in g/L or mg/mL).

3.2. HPLC Method for Solubility Determination

For compounds with low solubility or when higher accuracy is needed, an HPLC-based method is recommended.[5][6] This method involves creating a calibration curve from standard solutions of known concentrations and then determining the concentration of a saturated solution.

3.2.1. Principle A saturated solution of the compound is prepared and filtered. The filtrate is then diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[6][7]

3.2.2. Brief Procedure

-

Prepare a series of standard solutions of this compound in a suitable solvent and generate a calibration curve (peak area vs. concentration).

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

-

Filter the saturated solution.[5]

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizations

4.1. Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

References

Key Intermediates in the Enantioselective Synthesis of (R)-Isoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-isoserine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents. Its stereospecific synthesis is of paramount importance, and various strategies have been developed to obtain this molecule with high enantiopurity. This technical guide provides an in-depth overview of the key intermediates involved in two prominent synthetic routes to (R)-isoserine, offering detailed experimental protocols, comparative data, and visual pathway representations to aid researchers in this field.

Synthesis from L-Asparagine via Diazotization and Hofmann Rearrangement

A concise and effective method for the synthesis of isoserine from the chiral pool involves a two-step sequence starting from the readily available amino acid L-asparagine. This route leverages a diazotization reaction followed by a Hofmann rearrangement to yield the target molecule. While this specific protocol yields (S)-isoserine, the principles are directly applicable to the synthesis of (R)-isoserine by starting with D-asparagine.

Key Intermediates and Transformations

The central intermediate in this pathway is (S)-3-carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid). This intermediate is formed through the selective diazotization of the α-amino group of L-asparagine, leaving the primary amide function intact. Subsequent Hofmann rearrangement of L-β-malamidic acid affords the desired (S)-isoserine.

Quantitative Data

| Step | Reactants | Product | Yield (%) |

| 1. Diazotization | L-Asparagine, Sodium Nitrite, Acetic Acid | (S)-3-Carbamoyl-2-hydroxypropionic acid | 83% |

| 2. Hofmann Rearrangement | (S)-3-Carbamoyl-2-hydroxypropionic acid, Sodium Hypochlorite | (S)-Isoserine | - |

Yield for the second step was not explicitly reported in the reviewed literature but is generally high for this type of transformation.

Experimental Protocols

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid [1][2]

To a solution of L-asparagine (1 mole) in aqueous acetic acid, 1-2 moles of sodium nitrite are added under cooling. The reaction mixture is stirred and then purified by ion-exchange resin column chromatography. Recrystallization from aqueous ethanol yields (S)-3-carbamoyl-2-hydroxypropionic acid.

Step 2: Synthesis of (S)-Isoserine [1][2]

(S)-3-carbamoyl-2-hydroxypropionic acid is treated with sodium hypochlorite in an alkaline solution. The resulting (S)-isoserine is purified by ion-exchange resin column chromatography and recrystallization from aqueous ethanol.

Synthetic Pathway

Diastereoselective Alkylation of a Chiral Bicyclic N,O-Acetal

A highly stereocontrolled route to α-substituted (R)-isoserine derivatives involves the use of a chiral bicyclic N,O-acetal derived from L-isoserine. This method provides excellent control over the stereochemistry at the α-position through diastereoselective alkylation. Subsequent hydrolysis of the acetal and removal of the α-substituent (if a removable group is used) would yield the parent (R)-isoserine.

Key Intermediates and Transformations

The cornerstone of this approach is the formation of a chiral bicyclic N,O-acetal from N-Boc-L-isoserine methyl ester. This key intermediate exists as two separable diastereomers. The separated diastereomers then undergo highly diastereoselective alkylation. The stereochemical outcome of the alkylation (retention or inversion) depends on the specific diastereomer used. The final step involves the acidic hydrolysis of the bicyclic acetal to afford the α-substituted isoserine.

Quantitative Data

Formation of Bicyclic N,O-Acetals

| Starting Material | Reagents | Products (Diastereomers 2 & 3) | Total Yield (%) | Diastereomeric Ratio (2:3) |

| (S)-N-Boc-isoserine methyl ester | TMB, CSA·H₂O, Toluene | Diastereomers 2 and 3 | 85% | 63:37 |

TMB = 2,2,3,3-tetramethoxybutane; CSA·H₂O = (1S)-(+)-10-Camphorsulfonic acid monohydrate

Diastereoselective Alkylation of Bicyclic N,O-Acetal (Diastereomer 2)

| Electrophile (R-X) | Alkylated Product | Yield (%) | Diastereomeric Ratio |

| Methyl iodide | Methylated bicyclic acetal | 95% | 83:17 |

| Ethyl triflate | Ethylated bicyclic acetal | 92% | 85:15 |

| Benzyl iodide | Benzylated bicyclic acetal | 91% | 80:20 |

Experimental Protocols

Step 1: Synthesis of Chiral Bicyclic N,O-Acetals from (S)-N-Boc-Isoserine Methyl Ester [3][4]

(S)-N-Boc-isoserine methyl ester is dissolved in anhydrous toluene. To this solution, 2,2,3,3-tetramethoxybutane (TMB) and a catalytic amount of (1S)-(+)-10-camphorsulfonic acid monohydrate (CSA·H₂O) are added. The mixture is heated to reflux. After completion, the reaction is cooled, and the product, a mixture of two diastereomeric bicyclic N,O-acetals, is isolated and the diastereomers are separated by chromatography.

Step 2: Diastereoselective α-Alkylation of the Bicyclic N,O-Acetal [4]

The separated bicyclic N,O-acetal diastereomer is dissolved in dry THF and cooled to -78 °C. Hexamethylphosphoramide (HMPA) and the alkylating agent are added, followed by the dropwise addition of lithium hexamethyldisilazide (LHMDS). The reaction is stirred at -78 °C and then quenched. The α-alkylated product is isolated after workup and purification.

Step 3: Hydrolysis to α-Alkylisoserine

The alkylated bicyclic acetal is subjected to acidic hydrolysis (e.g., with 6M HCl) to yield the corresponding enantiomerically pure α-alkylisoserine derivative.

Synthetic Pathway and Experimental Workflow

Conclusion

The synthesis of enantiomerically pure (R)-isoserine can be approached through various strategic routes, each with its own set of key intermediates and experimental considerations. The chiral pool synthesis from asparagine offers a direct and efficient pathway, while the diastereoselective alkylation of a chiral bicyclic N,O-acetal provides a highly controlled method for accessing α-substituted derivatives. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of (R)-isoserine and its derivatives.

References

In-depth Technical Guide to Starting Materials for Glucagon Receptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core starting materials and synthetic strategies employed in the development of small-molecule glucagon receptor (GCGR) antagonists, a promising therapeutic class for the management of type 2 diabetes. This document details the synthetic pathways for key antagonist scaffolds, presents quantitative biological data, and illustrates the underlying cellular signaling mechanisms.

Core Scaffolds and Starting Materials

The synthesis of GCGR antagonists is centered around several key molecular scaffolds. The selection of the starting materials is crucial as it dictates the synthetic route and the ultimate chemical diversity of the antagonists. Three prominent classes of GCGR antagonists are biphenylsulfonamides, alkylidene hydrazides, and pyrazole derivatives.

Biphenylsulfonamide Antagonists

Biphenylsulfonamide-based GCGR antagonists have demonstrated significant potential in regulating glucose homeostasis. The synthesis of these compounds typically begins with the construction of a substituted biphenyl core, followed by the introduction of the sulfonamide and other functional groups.

Key Starting Materials:

-

Substituted anilines and nitrobenzenes: These serve as precursors for one of the aryl rings of the biphenyl structure. For example, 4-nitroaniline or ethyl 4-aminobenzoate can be used.

-

Arylboronic acids: Utilized in Suzuki coupling reactions to form the biphenyl linkage.

-

Substituted benzenesulfonyl chlorides: These reagents are used to introduce the sulfonamide moiety. Examples include 4-iodobenzenesulfonyl chloride and 4-bromo-3,5-dimethylbenzenesulfonyl chloride.

-

Alkylating agents: Various alkyl halides or aldehydes (for reductive amination) are used to introduce substituents on the sulfonamide nitrogen.

-

Amino acid esters: Such as ethyl β-alaninate, which is often incorporated to enhance pharmacokinetic properties.

Alkylidene Hydrazide Antagonists

Alkylidene hydrazides represent another important class of GCGR antagonists. Their synthesis is generally straightforward, relying on the condensation of a hydrazide with an aldehyde or ketone.

Key Starting Materials:

-

Substituted benzoic acids or their esters: These are the precursors for the benzohydrazide component. A key starting material for a highly potent series of antagonists is 3-cyano-4-hydroxybenzoic acid.

-

Hydrazine hydrate: Used to convert the carboxylic acid or ester to the corresponding hydrazide.

-

Substituted aromatic and heteroaromatic aldehydes: These form the "alkylidene" portion of the antagonist and are critical for receptor interaction. Examples include substituted benzaldehydes, naphthaldehydes, and indole-4-carbaldehydes.

Pyrazole-Based Antagonists

Pyrazole-containing compounds, such as the clinical candidate MK-0893, are potent and selective GCGR antagonists. The synthesis of these molecules is more complex and involves the construction of the substituted pyrazole core as a key step.

Key Starting Materials:

-

1,3-Dicarbonyl compounds or their equivalents: These are classical starting materials for pyrazole synthesis through condensation with hydrazines.

-

Substituted hydrazines: The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring.

-

Aryl halides and boronic acids: Used for the introduction of aryl and heteroaryl substituents on the pyrazole ring via cross-coupling reactions.

-

Chiral auxiliaries or catalysts: For the synthesis of enantiomerically pure antagonists like MK-0893, asymmetric synthesis strategies are employed.

-

β-Alanine derivatives: Similar to the biphenylsulfonamides, these are often incorporated to improve the compound's properties.

Data Presentation: Biological Activity of Glucagon Receptor Antagonists

The following tables summarize the in vitro biological activity of representative compounds from each of the three major classes of glucagon receptor antagonists.

Table 1: Biphenylsulfonamide Derivatives

| Compound | hGCGR IC50 (nM) | Glucagon-induced cAMP Production IC50 (nM) | Citation |

| 7aB-3 | 2.5 | 3.6 | [1] |

| 7aB-1 | 18.2 | 19.5 | [1] |

| 7aB-2 | 5.3 | 6.1 | [1] |

Table 2: Alkylidene Hydrazide Derivatives

| Compound | hGCGR IC50 (nM) | Citation |

| 3-chloro-4-hydroxy-N'-((4-hydroxy-1-naphthyl)methylidene)benzohydrazide | 100-1000 | [2] |

| 4-hydroxy-3-cyanobenzoic acid (4-isopropylbenzyloxy-3,5-dimethoxymethylene)hydrazide | 20 | [3] |

| NNC 25-2504 | 2.3 | [4] |

Table 3: Pyrazole Derivatives

| Compound | hGCGR IC50 (nM) | Glucagon-induced cAMP Production IC50 (nM) | Citation |

| MK-0893 | 6.6 | 15.7 | [5][6] |

| Compound 26 (from Shen et al., 2011) | <10 | Not Reported | [7] |

| Compound 9r (from Shu et al., 2018) | 60 | 260 | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of representative glucagon receptor antagonists are provided below.

Synthesis of a Biphenylsulfonamide Antagonist (Compound 7aB-3)[1]

Step 1: Synthesis of Ethyl 3-(4-(propylamino)benzamido)propanoate (4aA)

To a stirred solution of ethyl 3-(4-aminobenzamido)propanoate (2 g, 8.46 mmol) in methanol (42 ml), palladium on carbon (10%, 450 mg, 0.846 mmol) and propanal (0.909 ml, 12.7 mmol) were added. The mixture was stirred overnight under a hydrogen atmosphere at room temperature. The reaction mixture was filtered and washed with methanol. After filtration, the solvent was removed under reduced pressure, and the residue was purified by SiO2 flash column chromatography to yield the product.

Step 2: Synthesis of Ethyl 3-(4-((4-iodo-N-propylphenyl)sulfonamido)benzamido)propanoate (5aA)

To a stirred solution of compound 4aA (750 mg, 2.69 mmol) and triethylamine (0.6 ml, 4.04 mmol) in CH2Cl2 (15 ml) at 0°C, 4-iodobenzenesulfonyl chloride (978 mg, 3.23 mmol) was added. The mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with H2O and brine, then dried over MgSO4. After filtration, the solvent was removed under reduced pressure, and the residue was purified by SiO2 flash column chromatography.

Step 3: Synthesis of Ethyl 3-(4-((3',5'-dimethyl-N-propyl-[1,1'-biphenyl]-4-yl)sulfonamido)benzamido)propanoate (6aB-3)

Compound 5aA (50 mg, 0.092 mmol), 3,5-dimethylphenylboronic acid (21 mg, 0.138 mmol), and 20% K2CO3 (2.2 ml) were dissolved in anhydrous THF (2.2 ml). The mixture was purged with nitrogen for 5 min. Pd(PPh3)4 (5 mg, 4.6 µmol) was added, and the mixture was stirred at 80°C overnight. The mixture was partitioned between ethyl acetate and water, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with H2O and brine and then dried over MgSO4. After filtration, the solvent was removed under reduced pressure, and the residue was purified by SiO2 flash column chromatography.

Step 4: Synthesis of 3-(4-((3',5'-dimethyl-N-propyl-[1,1'-biphenyl]-4-yl)sulfonamido)benzamido)propanoic acid (7aB-3)

LiOH·H2O (6.0 mg, 0.135 mmol) was added to a solution of compound 6aB-3 (33 mg, 0.068 mmol) in THF/H2O (0.3 ml/0.2 ml). The reaction mixture was stirred at room temperature overnight. After completion, the reaction mixture was diluted with H2O and acidified to pH 2 with 1 N HCl. The mixture was diluted with ethyl acetate, and the organic layer was washed with H2O and brine and then dried over MgSO4. After filtration, the solvent was removed under reduced pressure, and the residue was purified by SiO2 flash column chromatography to afford the final product.

Synthesis of an Alkylidene Hydrazide Antagonist

Step 1: Synthesis of 4-Hydroxybenzohydrazide

Methylparaben (methyl 4-hydroxybenzoate) is treated with hydrazine hydrate. The reaction can be carried out under microwave irradiation for a high yield (e.g., 91%) in a short reaction time.[9]

Step 2: Synthesis of N'-(substituted-benzylidene)-4-hydroxybenzohydrazide

The 4-hydroxybenzohydrazide obtained from the previous step is reacted with a substituted aldehyde (e.g., 2-methoxybenzaldehyde or 4-nitrobenzaldehyde) in a suitable solvent like ethanol. The reaction mixture is heated to reflux or subjected to microwave irradiation to afford the desired N'-benzylidene-4-hydroxybenzohydrazide derivative.[9]

Synthesis of a Pyrazole-Based Antagonist (MK-0893)

The synthesis of MK-0893 is a multi-step process that involves the construction of the central pyrazole ring followed by the introduction of the various substituents and the final β-alanine side chain. While a detailed step-by-step protocol from a single source is not publicly available, the general approach involves the following key transformations:

-

Formation of a 1,3-dicarbonyl intermediate: This is typically achieved through a Claisen condensation or a similar reaction.

-

Pyrazole ring formation: The 1,3-dicarbonyl intermediate is reacted with a substituted hydrazine to form the pyrazole core.

-

Functional group interconversions and cross-coupling reactions: To introduce the 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl substituents onto the pyrazole ring. This may involve Suzuki or other palladium-catalyzed cross-coupling reactions.

-

Introduction of the ethylphenyl group: This is typically achieved through alkylation or a reductive amination process.

-

Coupling with the β-alanine moiety: The final step involves the amidation of the carboxylic acid on the phenyl ring with a protected β-alanine derivative, followed by deprotection to yield MK-0893.

Visualization of Key Pathways and Workflows

Glucagon Receptor Signaling Pathway

Glucagon binding to its G-protein coupled receptor (GPCR) on hepatocytes activates two primary signaling cascades: the Gs/adenylyl cyclase/PKA pathway and the Gq/phospholipase C/IP3/Ca2+ pathway. Both pathways ultimately lead to increased hepatic glucose output.

Caption: Glucagon Receptor Signaling Cascade.

Experimental Workflow for Biphenylsulfonamide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a biphenylsulfonamide-based glucagon receptor antagonist.

Caption: Biphenylsulfonamide Synthesis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. glucagon.com [glucagon.com]

- 3. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,2-dimethyl-5-oxo-1,3-Dioxolane-4-acetic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential applications of 2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic acid in the field of peptide synthesis. While direct literature precedent for its use is not currently established, its chemical structure as a chiral building block containing a carboxylic acid and a protected diol functionality suggests several compelling, albeit theoretical, applications. These notes outline hypothetical protocols for its use as a side-chain protecting group for novel amino acids and as a constrained dipeptide surrogate, complete with detailed experimental procedures, quantitative data tables, and workflow diagrams.

Introduction

This compound is a chiral organic molecule that can be synthesized from readily available starting materials such as malic acid. Its structure incorporates a carboxylic acid, which can be activated for amide bond formation, and a dioxolane ring, which acts as a protecting group for a diol. This combination of features makes it an intriguing candidate for specialized applications in peptide chemistry, particularly for the introduction of non-standard amino acids or for imparting conformational constraints on a peptide backbone.

Hypothetical Application 1: Side-Chain Protection of a β-Hydroxy-α-amino Acid

The dioxolane moiety can serve as a protecting group for the side-chain hydroxyl groups of a β-hydroxy-α-amino acid. This would be analogous to the use of other protecting groups for serine or threonine, but with the potential for introducing unique stereochemical control.

Synthesis of the Protected Amino Acid

The synthesis would involve the coupling of this compound to the side-chain of a suitable amino acid precursor.

Experimental Protocol: Synthesis of Fmoc-L-Ser(DODAc)-OH

-

Activation of this compound: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture for 30 minutes.

-

Coupling: To the activated acid solution, add a solution of Fmoc-L-serine methyl ester (1.0 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the protected amino acid ester.

-

Saponification: Dissolve the purified ester in a mixture of THF and water (1:1) and add LiOH (1.5 eq). Stir at room temperature for 4 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product, Fmoc-L-Ser(DODAc)-OH.

Solid-Phase Peptide Synthesis (SPPS)

The resulting protected amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocol: Incorporation into a Peptide Sequence

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin with DMF.

-

Coupling: Dissolve Fmoc-L-Ser(DODAc)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) and add the mixture to the resin. Agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Deprotection

The dioxolane protecting group is acid-labile and can be removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Cleavage: Treat the peptide-bound resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and purify by reverse-phase HPLC.

Quantitative Data (Hypothetical)

| Step | Parameter | Expected Value |

| Synthesis | Yield of Fmoc-L-Ser(DODAc)-OH | 75-85% |

| Purity (by HPLC) | >98% | |

| SPPS | Coupling Efficiency (per step) | >99% |

| Overall Crude Peptide Purity | 70-80% | |

| Cleavage | Final Peptide Yield (after purification) | 20-30% |

Hypothetical Application 2: Constrained Dipeptide Surrogate

The cyclic nature of the dioxolane ring can be exploited to create a conformationally constrained dipeptide surrogate. This can be valuable in drug design to lock a peptide into a specific bioactive conformation.

Synthesis of the Dipeptide Building Block

In this scenario, the carboxylic acid of this compound would be coupled to an amino acid, and the resulting product would be used as a dipeptide building block in SPPS.

Experimental Protocol: Synthesis of the Dipeptide Building Block

-

Activation: Activate this compound (1.0 eq) with HATU (1.0 eq) and DIPEA (2.0 eq) in DMF.

-

Coupling: Add an amino acid methyl ester (e.g., H-Gly-OMe) (1.1 eq) to the activated mixture and stir for 4 hours.

-

Work-up and Purification: Purify the resulting dipeptide ester by column chromatography.

-

Fmoc Protection: Protect the N-terminus with Fmoc-OSu to yield the final building block for SPPS.

Visualization of Workflows

Workflow for Side-Chain Protection Application

Caption: Workflow for the use of the dioxolane as a side-chain protecting group.

Signaling Pathway (Hypothetical Target)

If the synthesized peptide is designed to inhibit a kinase pathway, the following diagram illustrates a potential mechanism of action.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

While this compound is not a conventional reagent in peptide synthesis, its chemical properties suggest it could be a valuable tool for creating novel peptide structures. The hypothetical protocols provided herein offer a foundation for researchers to explore its potential in developing peptides with unique functionalities and conformational properties. Further experimental validation is required to establish the efficacy and specific advantages of this chiral building block in peptide chemistry.

Application Notes and Protocols for the Synthesis of Blepharismone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blepharismone, chemically known as calcium 3-(2-formylamino-5-hydroxyphenyl)propenoate, is the mating pheromone (gamone 2) of the ciliate Blepharisma japonicum. It is a key signaling molecule that induces sexual conjugation in complementary mating types. Its unique structure and biological function make it a molecule of interest in chemical biology and drug development for potential applications in antimicrobial research. This document provides a detailed, plausible protocol for the chemical synthesis of blepharismone, based on established organic chemistry principles. The proposed pathway starts from the commercially available compound 4-aminophenol. All quantitative data are summarized in tables, and key workflows are visualized using diagrams.

Introduction to Blepharismone

Blepharismone is a small molecule pheromone secreted by mating type II cells of the protozoan Blepharisma japonicum. It acts on mating type I cells, inducing them to produce and secrete a complementary pheromone, blepharmone (gamone 1), which is a glycoprotein. This reciprocal signaling cascade ultimately leads to cellular agglutination and conjugation, facilitating genetic exchange between the two cell types. The structure of blepharismone features a cinnamic acid backbone with hydroxyl and formylamino substituents on the phenyl ring, and it is typically isolated as its calcium salt.

Proposed Synthetic Strategy

The forward synthesis involves a five-step sequence:

-

Protection and Nitration: Acetylation of 4-aminophenol to protect the amine and phenol groups, followed by regioselective ortho-nitration.

-

Hydrolysis and Reduction: Removal of the acetyl protecting groups and subsequent reduction of the nitro group to yield 2,4-diaminophenol.

-

Selective N-Formylation: Chemoselective formylation of the more nucleophilic amino group ortho to the hydroxyl group.

-

Side-Chain Installation (Doebner-Knoevenagel Reaction): Conversion of the intermediate aminophenol to an aldehyde via diazotization followed by a Sandmeyer-type reaction, and subsequent condensation with malonic acid to form the propenoic acid side chain.

-

Calcium Salt Formation: Final conversion of the carboxylic acid to its calcium salt.

Experimental Protocols

Note: This is a proposed synthesis. Reaction conditions are based on analogous transformations reported in the chemical literature and may require optimization. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of 4-Amino-3-nitrophenol

This step follows a known procedure for the synthesis of this key intermediate from 4-aminophenol.[1]

-

1a. Acetylation:

-

Suspend 4-aminophenol (10.9 g, 100 mmol) in 50 mL of water in a 250 mL flask.

-

Add acetic anhydride (25.5 g, 250 mmol) dropwise while stirring vigorously.

-

Continue stirring at room temperature for 1 hour. The product, N,O-diacetyl-4-aminophenol, will precipitate.

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

-

1b. Nitration:

-

Carefully dissolve the dried N,O-diacetyl-4-aminophenol in 50 mL of concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (1.5 equivalents of 65% nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at 0-5°C for 2 hours.

-

Pour the reaction mixture onto 500 g of crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

-

1c. Hydrolysis:

-

Reflux the nitrated solid in a 10% aqueous sodium hydroxide solution (150 mL) for 2 hours.

-

Cool the solution to room temperature and carefully acidify with concentrated HCl to pH 6.

-

The product, 4-amino-3-nitrophenol, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture.

-

Step 2: Synthesis of 2,4-Diaminophenol

-

Protocol:

-

Dissolve 4-amino-3-nitrophenol (1.54 g, 10 mmol) in 50 mL of ethanol in a flask suitable for hydrogenation.

-

Add 10% Palladium on carbon (Pd/C) catalyst (100 mg).

-

Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (approx. 4-6 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2,4-diaminophenol as a solid, which is used immediately in the next step due to its sensitivity to oxidation.

-

Step 3: Synthesis of 2-Formylamino-4-aminophenol

-

Protocol:

-

Dissolve the crude 2,4-diaminophenol (1.24 g, 10 mmol) in 30 mL of formic acid.[2]

-

Heat the mixture at 100°C for 3 hours. The reaction selectively formylates the more reactive 2-amino group.

-

Cool the reaction mixture and pour it into 200 mL of ice-water.

-

Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.

-

The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Step 4: Synthesis of 3-(2-Formylamino-5-hydroxyphenyl)propenoic Acid

-

Protocol (Doebner-Knoevenagel approach):

-

The 2-formylamino-4-aminophenol intermediate must first be converted to an aldehyde. This is a multi-step process involving diazotization and formylation (e.g., Gattermann or Vilsmeier-Haack reaction), which can be complex. A more direct, albeit theoretical, approach is proposed here for simplicity. A key intermediate, 4-amino-2-formylamino-benzaldehyde, would be required.

-

Assuming the successful synthesis of 4-amino-2-formylamino-benzaldehyde, dissolve it (1.66 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in 20 mL of pyridine.

-

Add a catalytic amount of piperidine (0.1 mL).

-

Heat the mixture at 90°C for 5 hours.

-

Cool the reaction mixture and pour it into a mixture of 100 g of ice and 20 mL of concentrated HCl.

-

The product, 3-(2-formylamino-5-hydroxyphenyl)propenoic acid, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Step 5: Synthesis of Blepharismone (Calcium Salt)

-

Protocol:

-

Suspend 3-(2-formylamino-5-hydroxyphenyl)propenoic acid (2.21 g, 10 mmol) in 50 mL of deionized water.

-

Slowly add a stoichiometric amount of calcium hydroxide (0.37 g, 5 mmol) as a slurry in 10 mL of water.[3][4]

-

Stir the mixture at room temperature for 2 hours. The suspension should become a clear or near-clear solution as the salt forms.

-

Filter the solution to remove any unreacted starting material or calcium hydroxide.

-